REACTION_CXSMILES
|
[CH2:1]([N:3]([C:7]1[CH:14]=[CH:13][C:10](C#N)=[CH:9][CH:8]=1)[CH2:4][CH2:5][Cl:6])[CH3:2].[C:15](=[O:18])([O-])[O-:16].[Na+].[Na+]>C(O)C.Cl>[CH2:1]([N:3]([C:7]1[CH:14]=[CH:13][C:10]([C:15]([OH:16])=[O:18])=[CH:9][CH:8]=1)[CH2:4][CH2:5][Cl:6])[CH3:2] |f:1.2.3|
|
Name
|
4-[N-ethyl,N-(2-chloroethyl)amino]benzonitrile
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CCCl)C1=CC=C(C#N)C=C1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by reflux
|
Type
|
TEMPERATURE
|
Details
|
under heat for 12 hours
|
Duration
|
12 h
|
Type
|
TEMPERATURE
|
Details
|
to cool down
|
Type
|
WASH
|
Details
|
by washing with chloroform
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled out under reduced pressure
|
Type
|
WASH
|
Details
|
by washing with IPA
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(CCCl)C1=CC=C(C(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: PERCENTYIELD | 40% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |